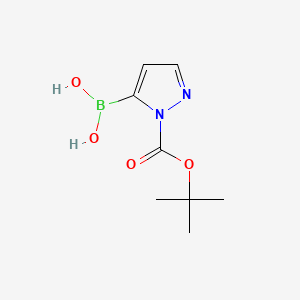
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile, also known as NPPT, is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile involves its ability to inhibit the activity of certain enzymes. Specifically, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. By inhibiting the activity of acetylcholinesterase, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile can potentially be used to treat a range of neurological disorders.
Biochemical and Physiological Effects
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase, 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has also been found to exhibit antioxidant activity, making it a potential candidate for the development of drugs that target oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile. One promising area of research is the development of new drugs that target enzyme activity. 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity. Another area of research is the development of new methods for synthesizing 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile, which could potentially improve its yield and reduce its cost. Additionally, further research is needed to better understand the potential toxicity of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile and its effects on living organisms.
Synthesemethoden
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of p-tolylacetonitrile with nitrobenzene in the presence of a base to form 4-nitrophenyl-3-(p-tolyl)propanenitrile. The resulting compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to obtain 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been the subject of extensive scientific research due to its potential use in various applications. One of the most significant applications of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is in the development of new drugs. 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for the development of drugs that target enzyme activity.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYHJAWYAWGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857061 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile | |
CAS RN |
1254177-46-2 |
Source


|
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)
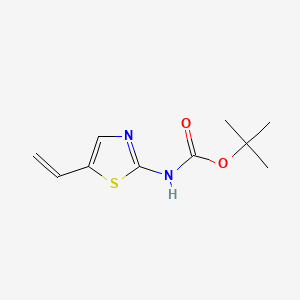
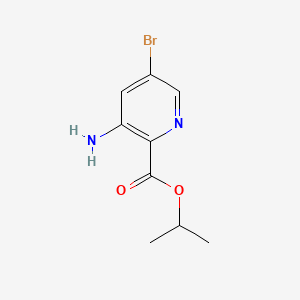
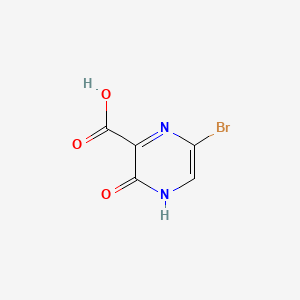

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

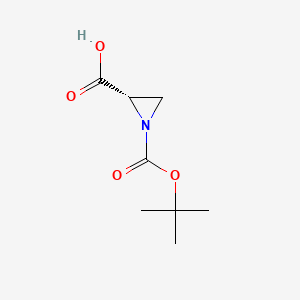
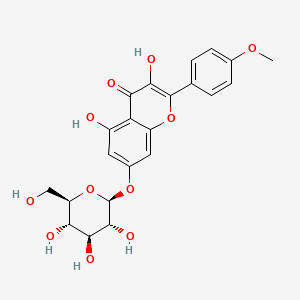
![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)
